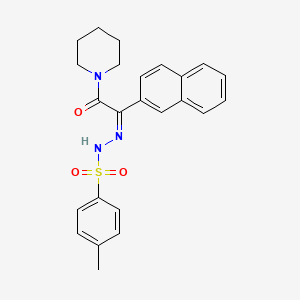
1-(6-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a bromine atom at the 6th position of the benzothiazole ring and a methanamine group attached to the 2nd position, forming a hydrochloride salt
Méthodes De Préparation
The synthesis of 1-(6-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with 6-bromo-1,3-benzothiazole, which can be prepared through the condensation of 2-aminothiophenol with brominated aromatic aldehydes.
Formation of Methanamine Group: The methanamine group can be introduced via a nucleophilic substitution reaction, where the bromine atom is replaced by a methanamine group under suitable conditions.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(6-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under oxidative conditions.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(6-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent, showing promising activity against Mycobacterium tuberculosis.
Material Science: It is used in the synthesis of advanced materials, including fluorescent dyes and imaging agents.
Biological Studies: The compound serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of 1-(6-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
1-(6-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride can be compared with other benzothiazole derivatives:
6-Bromo-1,3-benzothiazole: Lacks the methanamine group, making it less versatile in biological applications.
2-Amino-6-bromobenzothiazole: Contains an amino group instead of a methanamine group, leading to different reactivity and applications.
6-Bromo-2-methyl-1,3-benzothiazole:
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C8H8BrClN2S |
|---|---|
Poids moléculaire |
279.59 g/mol |
Nom IUPAC |
(6-bromo-1,3-benzothiazol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H7BrN2S.ClH/c9-5-1-2-6-7(3-5)12-8(4-10)11-6;/h1-3H,4,10H2;1H |
Clé InChI |
IKORHZOGMTYWQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)SC(=N2)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-2-[(E)-(2-oxooxolan-3-ylidene)methoxy]-2H-furan-5-one](/img/structure/B13446236.png)

![N-[6-(aminomethyl)pyridin-2-yl]propanamide dihydrochloride](/img/structure/B13446244.png)
![6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B13446250.png)
![(2E)-2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxyimino]-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13446253.png)

![methyl 5-(carbonochloridoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13446268.png)





![7-Fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrobromide](/img/structure/B13446316.png)
